N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine

Synthetic Chemistry Reaction Yield Process Scale-up

N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine (CAS 871266-85-2) is a heterocyclic building block belonging to the thiazolo[5,4-d]pyrimidine class. It is primarily utilized as a synthetic intermediate in the preparation of more complex, biologically active molecules, particularly PI3K and/or mTOR kinase inhibitors.

Molecular Formula C9H11ClN4S
Molecular Weight 242.73 g/mol
CAS No. 871266-85-2
Cat. No. B1625185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine
CAS871266-85-2
Molecular FormulaC9H11ClN4S
Molecular Weight242.73 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=NC2=C(S1)N=CN=C2Cl
InChIInChI=1S/C9H11ClN4S/c1-9(2,3)14-8-13-5-6(10)11-4-12-7(5)15-8/h4H,1-3H3,(H,13,14)
InChIKeyDSMVVPYNGDOPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine (CAS 871266-85-2): A Key Synthetic Intermediate for PI3K/mTOR Inhibitor Programs


N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine (CAS 871266-85-2) is a heterocyclic building block belonging to the thiazolo[5,4-d]pyrimidine class [1]. It is primarily utilized as a synthetic intermediate in the preparation of more complex, biologically active molecules, particularly PI3K and/or mTOR kinase inhibitors [2]. The compound features a chlorine atom at the 7-position of the pyrimidine ring, which serves as a reactive handle for further derivatization, and a tert-butyl group at the 2-amine position, which significantly influences its lipophilicity and steric profile relative to other N-substituted analogs [1].

Why N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine Cannot Be Replaced by Other 7-Chloro-thiazolo[5,4-d]pyrimidine Analogs


The specific substitution pattern of N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine is critical for its role as a synthetic intermediate. The sterically demanding tert-butyl group at the 2-position not only dictates the course of further acylation reactions, preventing undesired over-reaction observed with less hindered N-alkyl analogs, but also imparts a distinct lipophilicity (cLogP ~3.3) that is crucial for the physicochemical profile of downstream PI3K/mTOR inhibitors [1]. The 7-chloro substituent is the primary site for nucleophilic aromatic substitution (SNAr) coupling reactions, a reactivity pattern that is fundamentally altered if the chlorine is replaced by other leaving groups or if the thiazolo[5,4-d]pyrimidine core is modified, making this precise compound a non-interchangeable building block in specific medicinal chemistry workflows [2].

Quantitative Differentiation of N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine for Procurement Decisions


Superior Synthetic Yield of the N-tert-Butyl Analog vs. N-Isopropyl Analog in the Key Cyclization Step

In the single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, the reaction with tert-butyl isothiocyanate (to form the target compound, designated as compound 24) proceeds with a good yield of 75%. This is quantifiably superior to the reaction with the less sterically demanding isopropyl isothiocyanate, which yields the corresponding N-isopropyl analog (compound 25) at only 67% [1]. This indicates that the tert-butyl group's steric bulk paradoxically favors the desired cyclization pathway over competing side reactions.

Synthetic Chemistry Reaction Yield Process Scale-up

Controlled Reactivity Profile: Prevention of Over-Acylation During Further Derivatization

The steric hindrance provided by the tert-butyl group on the 2-amine is critical for controlling subsequent acylation reactions. When primary alkyl isothiocyanates (e.g., methyl or ethyl) are used in the initial cyclization, the resulting 2-amino-7-chlorothiazolo[5,4-d]pyrimidine intermediates undergo a secondary, unwanted acylation to form thiourea byproducts (compounds 26 and 27, respectively). In contrast, the target N-tert-butyl compound (24) completely avoids this over-reaction pathway, simplifying purification and increasing the functional purity of the intermediate [1].

Synthetic Chemistry Chemoselectivity Building Block Purity

Computational Lipophilicity Benchmarking: Optimized cLogP for CNS-Permeable or Lipophilic Drug Space

The computed octanol-water partition coefficient (XLogP3-AA) for N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine is 3.3 [1]. This places the compound in a lipophilicity range that is favorable for CNS drug discovery and for targeting intracellular kinases. While a precise head-to-head comparison with all N-substituted analogs is not available in a single study, this value is significantly higher than what would be expected for the N-methyl (cLogP estimated ~1.5) or unsubstituted 2-amino analogs (cLogP <1.0), providing a distinct physicochemical property that influences both solubility and permeability of the final drug candidates.

Medicinal Chemistry Lipophilicity Drug-likeness

Validated Utility as a Coupling Partner in a Patented PI3K/mTOR Inhibitor Synthesis

The target compound is explicitly utilized as a key intermediate in the synthesis of a complex PI3K/mTOR inhibitor. According to a patented process, the compound undergoes a Stille coupling reaction with a pre-functionalized stannyl-thienyl-imidazole partner, using a palladium catalyst, to yield a highly potent heteroaryl-based kinase inhibitor [1]. This specific reactivity is enabled by the 7-chloro leaving group, and the tert-butyl protecting group is retained in the final compound, highlighting its integral role in the pharmacophore.

Kinase Inhibitor Patent Chemistry Process Chemistry

High-Value Application Scenarios for Procuring N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine


Synthesis of Patent-Backed PI3K/mTOR Dual Inhibitors for Oncology Research

The compound is a direct intermediate for a series of potent PI3K/mTOR inhibitors disclosed in US Patent 8,765,746 [1]. Research groups developing novel oncology candidates can procure this building block to synthesize and explore the thienyl-imidazole-linked thiazolopyrimidine chemotype, with a validated synthetic route that proceeds in good yield (75% in the final coupling step). This minimizes the time and cost of de novo route development and provides a direct pathway to a known bioactive scaffold.

Preferred Intermediate for CNS Kirkase Inhibitor Programs Requiring Controlled Lipophilicity

With a computed cLogP of 3.3 [1], the compound is ideally suited for synthesis of CNS-penetrant kinase inhibitors. The tert-butyl group provides the necessary lipophilicity for crossing the blood-brain barrier while the 7-chloro handle allows for late-stage diversification. This is a distinct advantage over analogous N-methyl or unsubstituted 2-amino building blocks, which would yield final compounds with suboptimal lipophilicity for CNS target engagement, as inferred from class-level structure-property relationship (SPR) analysis.

Cost-Efficient Scale-Up of a Chemoselective Building Block for Lead Optimization

The demonstrably higher synthetic yield (75% vs. 67% for the isopropyl analog) and, more importantly, the absolute chemoselectivity of the tert-butyl analog in avoiding over-acylation byproducts [1], makes this compound the most cost-efficient choice for medicinal chemistry groups performing large-scale analog synthesis. The avoidance of complex purification steps for byproduct removal translates directly to lower labor and material costs per gram of usable intermediate.

Core Scaffold for Structure-Activity Relationship (SAR) Studies on Thiazolopyrimidine Kinase Inhibitors

The thiazolo[5,4-d]pyrimidine core is a recognized privileged structure for kinase inhibition. Procuring the N-tert-butyl-7-chloro derivative enables systematic SAR exploration by using the 7-chloro group as a point of diversity for nucleophilic aromatic substitution or cross-coupling reactions while maintaining the N-tert-butyl group as a constant structural feature. This building block approach is validated by its use in the synthesis of biologically active PI3K/mTOR inhibitors [1].

Quote Request

Request a Quote for N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.